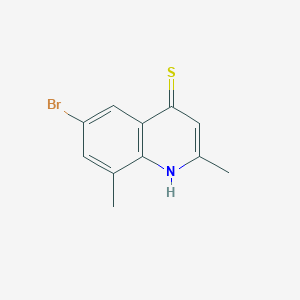

6-Bromo-2,8-dimethylquinoline-4-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10BrNS |

|---|---|

Molekulargewicht |

268.17 g/mol |

IUPAC-Name |

6-bromo-2,8-dimethyl-1H-quinoline-4-thione |

InChI |

InChI=1S/C11H10BrNS/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) |

InChI-Schlüssel |

RTPPRNJDPUFLHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C1NC(=CC2=S)C)Br |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 6 Bromo 2,8 Dimethylquinoline 4 Thiol

De Novo Synthetic Routes and Retrosynthetic Analysis

A thoughtful retrosynthetic analysis is paramount for devising an efficient synthesis. This approach involves systematically deconstructing the target molecule into simpler, commercially available precursors.

The core of 6-bromo-2,8-dimethylquinoline-4-thiol is the quinoline (B57606) ring system. Key retrosynthetic disconnections for this heterocyclic core logically lead to aniline (B41778) and a three-carbon component, which are common starting materials for classical quinoline syntheses.

A primary disconnection breaks the C2-C3 and N1-C8a bonds, suggesting a Friedländer-type condensation. This would involve the reaction of a suitably substituted 2-aminoaryl ketone with a compound containing an α-methylene group. Another strategic cut across the N1-C2 and C3-C4 bonds points towards a Gould-Jacobs or Conrad-Limpach-Knorr approach, which typically involves the reaction of an aniline with a β-ketoester or a related derivative.

Based on these disconnections, a key precursor is identified as 4-bromo-2,6-dimethylaniline (B44771). This aniline derivative carries the required bromo and methyl substituents at the correct positions for the eventual formation of the 6-bromo-2,8-dimethylquinoline (B1371724) framework. The other component would be a three-carbon synthone that provides the remaining atoms for the pyridine (B92270) ring of the quinoline system.

| Retrosynthetic Approach | Key Disconnections | Identified Precursors |

| Friedländer Annulation | C2-C3, N1-C8a | 2-amino-5-bromo-3-methylacetophenone and a carbonyl compound with an α-methylene group |

| Gould-Jacobs Reaction | N1-C2, C3-C4 | 4-bromo-2,6-dimethylaniline and an appropriate β-ketoester or malonic acid derivative |

| Doebner-von Miller Reaction | Multiple C-C and C-N bonds | 4-bromo-2,6-dimethylaniline and an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) |

Several classical named reactions can be adapted for the construction of the substituted quinoline ring. iipseries.orgnih.govjptcp.com The choice of method depends on the availability of starting materials and the desired substitution pattern.

Adapted Friedländer Synthesis : This is a highly convergent approach where an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group. organicreactions.org For the target molecule, 2-amino-5-bromo-3-methylacetophenone could be condensed with a reagent like ethyl acetoacetate (B1235776). This would directly install the methyl group at C-2 and a carboxylate group at C-3, which can be later removed. The reaction is typically catalyzed by either acid or base. organicreactions.org

Adapted Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.gov Reacting 4-bromo-2,6-dimethylaniline with crotonaldehyde (B89634) in the presence of an acid catalyst and an oxidizing agent could, in principle, yield the desired 6-bromo-2,8-dimethylquinoline core. However, regioselectivity can be a challenge with this method.

Gould-Jacobs Reaction : This method begins with the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification and decarboxylation. researchgate.netatlantis-press.com The reaction of 4-bromo-2,6-dimethylaniline with diethyl ethoxymethylenemalonate would lead to a 4-hydroxyquinoline (B1666331) intermediate, a crucial precursor for the target thiol. researchgate.net

Targeted Functionalization Strategies for Thiol Incorporation at C-4

Once the 6-bromo-2,8-dimethylquinoline core is assembled, the next critical step is the introduction of the thiol group at the C-4 position.

A common and effective strategy is to first synthesize the corresponding 4-chloroquinoline (B167314) derivative. The Gould-Jacobs reaction, for instance, yields a 4-hydroxyquinoline, which can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com

Once 6-bromo-4-chloro-2,8-dimethylquinoline (B1518616) is obtained, several nucleophilic substitution reactions can be employed to introduce the thiol group:

Halogen-Thiol Exchange : The 4-chloro group can be displaced by a sulfur nucleophile. A common method involves reaction with thiourea (B124793) to form a thiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired quinoline-4-thiol (B7853698). mdpi.com Alternatively, direct reaction with sodium hydrosulfide (B80085) (NaSH) can also be effective.

Thiocyanation followed by Reduction : Another approach involves the reaction of the 4-chloroquinoline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form a 4-thiocyanatoquinoline. This intermediate can then be reduced to the corresponding thiol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

More advanced, one-pot methodologies have been developed that can generate the quinoline-4-thiol scaffold directly. For example, a copper-catalyzed three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles has been reported for the synthesis of quinoline-4-thiols. researchgate.netacs.orgnih.gov Adapting this methodology would require the synthesis of appropriately substituted precursors, but it offers a more convergent and potentially higher-yielding route. This formal [2+2+2] cycloaddition is noted for its broad substrate scope and mild reaction conditions. researchgate.net

Regioselective Installation of Bromo and Methyl Substituents

The precise placement of the bromo and methyl groups is crucial and is best achieved by starting with a correctly substituted aniline precursor, such as 4-bromo-2,6-dimethylaniline. The synthesis of this precursor itself requires careful regioselective reactions.

A plausible route to 4-bromo-2,6-dimethylaniline would start from 2,6-dimethylaniline (B139824). Direct bromination of 2,6-dimethylaniline would likely lead to bromination at the para position (C-4) due to the directing effects of the amino and methyl groups. Reagents like N-bromosuccinimide (NBS) in a suitable solvent can be used for this purpose. researchgate.netorganic-chemistry.org The regioselectivity of such brominations is often high, providing the desired precursor in good yield.

| Functional Group | Synthetic Strategy | Key Reagents/Reactions |

| 6-Bromo | Electrophilic bromination of a precursor aniline | N-Bromosuccinimide (NBS) on 2,6-dimethylaniline |

| 2-Methyl | Incorporated during cyclization | Use of acetaldehyde, crotonaldehyde, or an acetoacetate derivative in reactions like Doebner-von Miller or Friedländer |

| 8-Methyl | Derived from the aniline precursor | Use of 2,6-dimethylaniline or a derivative thereof |

| 4-Thiol | Post-cyclization functionalization | Conversion of 4-hydroxyquinoline to 4-chloroquinoline (POCl₃), followed by reaction with thiourea or NaSH |

Pre-functionalization of Aniline Derivatives for C-6 Bromination

The introduction of the bromine atom at the C-6 position of the quinoline ring is most effectively achieved by utilizing a pre-brominated aniline derivative as a starting material. This strategy ensures unambiguous regioselectivity, circumventing the challenges associated with direct bromination of the quinoline core, which could lead to a mixture of isomers.

The key starting material for this route is 4-bromo-2-methylaniline (B145978) . The position of the substituents on this aniline precursor directly dictates their final location on the quinoline ring. Specifically, the bromine atom at C-4 of the aniline will become the C-6 bromo substituent, and the methyl group at C-2 will form the C-8 methyl substituent of the final quinoline product.

Classic electrophilic bromination of aniline derivatives typically yields ortho- and para-substituted products. researchgate.net Therefore, a controlled synthesis of 4-bromo-2-methylaniline is crucial. A common approach involves the protection of the amino group of o-toluidine (B26562) as an acetanilide, followed by electrophilic bromination, and subsequent deprotection to yield the desired aniline. This pre-functionalization is a cornerstone of the synthetic strategy, as demonstrated in analogous syntheses of other 6-bromoquinoline (B19933) derivatives. researchgate.netatlantis-press.com

Controlled Introduction of Methyl Groups at C-2 and C-8

The target molecule contains two distinct methyl groups, and their introduction is managed at different stages of the synthesis.

C-8 Methyl Group : As outlined previously, the methyl group at the C-8 position is sourced directly from the aniline precursor, 2-methylaniline (o-toluidine). By starting the synthetic sequence with 4-bromo-2-methylaniline, the C-8 methyl group is incorporated from the outset.

C-2 Methyl Group : The methyl group at the C-2 position is typically installed during the cyclization step that forms the quinoline's pyridine ring. The Conrad-Limpach or Combes syntheses are classical and effective methods for this transformation. iipseries.org For instance, the Conrad-Limpach synthesis involves the reaction of the aniline derivative (4-bromo-2-methylaniline) with a β-ketoester, such as ethyl acetoacetate . The initial condensation reaction is followed by a thermal cyclization to form the corresponding quinolin-4-one, in this case, 6-bromo-2,8-dimethylquinolin-4(1H)-one . This reaction provides excellent control for the placement of the C-2 methyl group.

The final step to obtain the thiol involves converting the quinolin-4-one intermediate. A robust method is to first chlorinate the C-4 position using a reagent like phosphoryl chloride (POCl₃) to yield 4-chloro-6-bromo-2,8-dimethylquinoline . mdpi.com This intermediate is then reacted with a sulfur nucleophile, such as thiourea followed by alkaline hydrolysis, or sodium hydrosulfide, to displace the chloro group and form the target This compound . mdpi.com

Catalytic Approaches in Quinoline Synthesis (e.g., Transition Metal-Catalyzed Coupling Reactions for Precursors)

While classical methods are effective, modern catalytic approaches offer enhanced efficiency, milder reaction conditions, and broader substrate scope. nih.govresearchgate.net Transition metal catalysis, in particular, plays a significant role in the synthesis of quinoline precursors and the core structure itself. numberanalytics.com

Palladium and Copper-Catalyzed Cross-Coupling : These reactions are invaluable for synthesizing complex aniline precursors. For instance, if the starting aniline were not readily available, Suzuki or Buchwald-Hartwig coupling reactions could be employed to construct the substituted aromatic amine.

Copper-Catalyzed Cyclization : More advanced, one-pot strategies have been developed for the synthesis of quinoline-4-thiols. A notable example is the copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netnih.gov This approach constructs the substituted quinoline-4-thiol core in a single, highly convergent step, offering a powerful alternative to traditional multi-step methods.

Cobalt and Rhodium-Catalyzed C-H Activation : Recent advancements include the use of cobalt or rhodium catalysts to facilitate C-H activation and cyclization of anilines with alkynes, providing direct access to the quinoline scaffold. mdpi.comnih.govacs.org These methods are highly atom-economical and represent the cutting edge of quinoline synthesis.

Table 1: Comparison of Catalytic Systems in Quinoline Synthesis

| Catalyst System | Reaction Type | Key Advantages | Relevant Precursors |

| Pd(OAc)₂ / Ligand | Cross-Coupling (Suzuki, Heck) | High functional group tolerance, well-established. numberanalytics.com | Aryl halides, boronic acids |

| CuI / Base | A³-Coupling / Annulation | Operational simplicity, use of readily available materials. researchgate.netnih.gov | Anilines, aldehydes, alkynes |

| Co(III) Complexes | C-H Activation / Cyclization | High atom economy, direct functionalization. researchgate.net | Anilines, alkynes |

| Rh(I) Complexes | C-H Activation / Annulation | High regioselectivity, mild conditions. nih.govacs.org | Anilines, alkynes |

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Sustainability

Consider the crucial cyclization step to form the 6-bromo-2,8-dimethylquinolin-4(1H)-one intermediate. A typical optimization study would involve screening various acidic catalysts and solvents, as illustrated in the hypothetical data table below.

Table 2: Illustrative Optimization of the Conrad-Limpach Cyclization Step

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (cat.) | Ethanol | 80 | 12 | 65 |

| 2 | p-TsOH (0.1) | Toluene (B28343) | 110 | 8 | 78 |

| 3 | p-TsOH (0.1) | Xylene | 140 | 6 | 85 |

| 4 | Sc(OTf)₃ (0.05) | Toluene | 110 | 8 | 82 |

| 5 | None (Thermal) | Diphenyl ether | 250 | 0.5 | 91 |

| 6 | H₂SO₄ (cat.) | Microwave (150W) | 120 | 0.25 | 88 |

As suggested by the data, thermal cyclization in a high-boiling solvent like diphenyl ether often provides the highest yields for this specific reaction type. Furthermore, embracing green chemistry principles can enhance sustainability. The use of microwave irradiation can dramatically reduce reaction times and energy consumption. tandfonline.comnih.gov Employing recyclable heterogeneous catalysts or transitioning to greener solvents are also key considerations. numberanalytics.com

Scalability Considerations for Research and Development Purposes

Transitioning a synthetic route from a laboratory benchtop to a larger, research and development (R&D) scale introduces several challenges that must be addressed.

Cost and Availability of Reagents : The cost of starting materials, such as 4-bromo-2-methylaniline, and catalysts, particularly those based on precious metals like palladium or rhodium, becomes a significant factor at a larger scale.

Process Safety : Thermal cyclizations, often performed at high temperatures (>250 °C), pose significant safety risks related to thermal control and potential runaway reactions. Chlorination with POCl₃ is also hazardous and requires specialized equipment.

Purification : Methods that are convenient on a small scale, like column chromatography, are often impractical and costly for larger quantities. Developing robust crystallization or distillation procedures for intermediates and the final product is essential for scalable purification.

Advanced Reactivity and Strategic Derivatization Pathways of 6 Bromo 2,8 Dimethylquinoline 4 Thiol

Chemical Transformations Involving the Thiol Functionality

The thiol group (-SH) at the C-4 position is a potent nucleophile, particularly upon deprotonation to the thiolate anion. This reactivity is central to a variety of derivatization strategies, including the formation of thioethers, oxidation to different sulfur states, and participation in modern "click chemistry" reactions.

The formation of thioethers (sulfides) is a fundamental transformation of thiols. masterorganicchemistry.com This is typically achieved through nucleophilic substitution reactions where the thiolate anion attacks an alkyl or aryl halide. masterorganicchemistry.comacsgcipr.org The reaction proceeds readily under basic conditions, which facilitate the deprotonation of the acidic thiol proton. A wide range of electrophiles can be employed, leading to a diverse array of thioether derivatives.

Commonly, this reaction follows an SN2 mechanism with alkyl halides. masterorganicchemistry.com The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions.

Table 1: Illustrative Examples of Thioether Formation via Alkylation

| Electrophile | Reagent/Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, Acetone | 6-Bromo-4-(methylthio)-2,8-dimethylquinoline |

| Benzyl bromide | NaH, THF | 4-(Benzylthio)-6-bromo-2,8-dimethylquinoline |

| Propargyl bromide | Et₃N, CH₂Cl₂ | 6-Bromo-2,8-dimethyl-4-(prop-2-yn-1-ylthio)quinoline |

This table presents hypothetical, chemically plausible reactions based on established principles of thiol alkylation.

The sulfur atom in the thiol group can exist in various oxidation states, offering another avenue for diversification. Direct oxidation of the thiol often leads to the formation of a disulfide bridge, linking two quinoline (B57606) molecules.

However, more controlled oxidation is possible after the thiol has been converted to a thioether. The resulting sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. masterorganicchemistry.com The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Sulfoxide Formation: R-S-R' + [O] → R-SO-R'

Sulfone Formation: R-SO-R' + [O] → R-SO₂-R'

Sulfenylation involves the reaction of the thiol with an electrophilic sulfur species (e.g., a sulfenyl chloride) to form a disulfide with a different substituent (R-S-S-R'). Sulfonylation is a more complex transformation that would typically involve the oxidation of the thiol to a sulfonyl chloride (-SO₂Cl), a highly reactive intermediate that can then react with various nucleophiles.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" methods used for covalent conjugation. alfa-chemistry.com These reactions typically proceed via a free-radical mechanism, initiated by UV light or a radical initiator, and involve the addition of the S-H bond across an alkene ('ene') or alkyne ('yne'). wikipedia.orgusm.edu These reactions are known for their high efficiency, rapid rates, and tolerance of a wide range of functional groups. wikipedia.orgwikipedia.org

The thiol-ene reaction results in an anti-Markovnikov addition of the thiol to the double bond, forming a thioether linkage. wikipedia.org The thiol-yne reaction can result in a mono-addition to form a vinyl sulfide or a double addition where two thiol molecules add across the triple bond. wikipedia.orgrsc.org This methodology allows for the straightforward conjugation of the 6-bromo-2,8-dimethylquinoline-4-thiol scaffold to polymers, biomolecules, or surfaces functionalized with alkenes or alkynes.

Table 2: Click Reaction Conjugation Pathways

| Reaction Type | Conjugation Partner | Linkage Formed |

|---|---|---|

| Thiol-Ene | Molecule-CH=CH₂ | Molecule-CH₂-CH₂-S-Quinoline |

| Thiol-Yne (mono-addition) | Molecule-C≡CH | Molecule-CH=CH-S-Quinoline |

This table illustrates the general products of thiol-ene and thiol-yne reactions.

Functionalization of the Bromine Substituent at C-6

The bromine atom at the C-6 position of the quinoline ring serves as a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C-6 bromine atom makes the quinoline scaffold an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester. researchgate.nettcichemicals.com It is one of the most widely used methods for forming carbon-carbon bonds to an aromatic ring due to its mild conditions and high functional group tolerance. rsc.orgmdpi.com This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and vinyl substituents at the C-6 position.

Sonogashira Coupling: The Sonogashira reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating arylalkynes, which are valuable intermediates for further chemical transformations or as components in functional materials. libretexts.orgyoutube.com

Negishi Coupling: The Negishi coupling employs a palladium or nickel catalyst to react the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org Organozinc compounds are highly reactive, often leading to faster reaction times compared to other coupling methods. youtube.comyoutube.com This reaction is particularly useful for coupling with alkyl, vinyl, and other sp³- or sp²-hybridized partners. youtube.com

Table 3: Representative C-6 Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | C-6 Substituent Introduced |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

This table provides illustrative examples of common cross-coupling reactions applied to the C-6 bromo position.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN2 reactions, SNAr typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. youtube.com

For this compound, the quinoline nitrogen atom makes the heterocyclic ring electron-deficient, which can facilitate nucleophilic attack. However, this activating effect is strongest at the C-2 and C-4 positions. The C-6 position is part of the benzenoid portion of the quinoline system and is less activated. Therefore, SNAr reactions at the C-6 bromine typically require strong nucleophiles and potentially harsh reaction conditions (high temperature and pressure) unless additional electron-withdrawing groups are present on the ring. nih.govnih.gov Common nucleophiles for this type of reaction include alkoxides, amides, and thiolates.

Direct C-H Activation and Functionalization Adjacent to the Bromine

The quinoline core is amenable to direct C-H activation, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-H bond at the C-5 position, situated adjacent to the bromine atom, is a prime candidate for such transformations. The directing effect of the quinoline nitrogen atom, often in its N-oxide form, can facilitate regioselective C-H activation at the C-2 and C-8 positions. However, the presence of the bromine atom at C-6 can influence the electronic environment and steric accessibility of the neighboring C-5 and C-7 positions.

Transition-metal-catalyzed C-H activation, employing catalysts based on palladium, rhodium, or ruthenium, is a common strategy. For instance, a palladium-catalyzed C-H arylation could potentially introduce an aryl group at the C-5 position. The reaction would likely proceed via a concerted metalation-deprotonation pathway, where the catalyst coordinates to the quinoline nitrogen and selectively activates the C-5-H bond. The inherent challenge lies in achieving high regioselectivity, as C-H activation at the C-7 position could also occur.

| Reaction Type | Catalyst/Reagents | Potential Product |

| C-H Arylation | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, Ar-Br | 5-Aryl-6-bromo-2,8-dimethylquinoline-4-thiol |

| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | 5-Alkenyl-6-bromo-2,8-dimethylquinoline-4-thiol |

| C-H Amination | [Ru(p-cymene)Cl₂]₂, NaN₃ | 5-Amino-6-bromo-2,8-dimethylquinoline-4-thiol |

Reactivity of the Quinoline Nitrogen and Ring System

The lone pair of electrons on the quinoline nitrogen atom imparts basicity and nucleophilicity to the ring system, making it a key site for chemical modification. Furthermore, the aromatic quinoline nucleus can undergo electrophilic substitution, with the regioselectivity being governed by the electronic effects of the existing substituents.

N-Quaternization and N-Oxidation for Modulation of Electronic Properties

N-oxidation of the quinoline nitrogen to the corresponding N-oxide can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide is a versatile intermediate. The N-oxide functionality enhances the reactivity of the quinoline ring towards both electrophilic and nucleophilic substitution. For instance, it directs electrophilic attack to the C-4 and C-5 positions and facilitates nucleophilic substitution at the C-2 and C-4 positions.

| Transformation | Reagent | Product | Electronic Effect |

| N-Quaternization | CH₃I | 6-Bromo-2,8-dimethyl-1-methyl-4-thioquinolinium iodide | Increased electron deficiency |

| N-Oxidation | m-CPBA | This compound 1-oxide | Enhanced reactivity towards electrophiles and nucleophiles |

Electrophilic Aromatic Substitution on the Quinoline Nucleus: Regioselectivity and Electronic Directing Effects

Electrophilic aromatic substitution (EAS) on the quinoline ring is a fundamental process for introducing a variety of functional groups. In this compound, the regioselectivity of EAS is dictated by the combined directing effects of the bromine atom, the two methyl groups, the thiol group, and the quinoline nitrogen itself.

The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), with substitution favoring the benzene ring portion (positions 5, 6, 7, and 8). reddit.comnih.gov The bromine atom at C-6 is a deactivating but ortho-, para-directing group. The methyl groups at C-2 and C-8 are activating and ortho-, para-directing. The thiol group at C-4 is also activating and ortho-, para-directing.

Considering these factors, electrophilic attack is most likely to occur at the C-5 and C-7 positions of the benzene ring. The C-5 position is ortho to the activating C-4 thiol group and meta to the deactivating C-6 bromine. The C-7 position is ortho to the activating C-8 methyl group and para to the deactivating C-6 bromine. The precise outcome will depend on the specific electrophile and reaction conditions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro and 7-nitro derivatives.

Selective Functionalization of the Methyl Groups at C-2 and C-8

The methyl groups at the C-2 and C-8 positions of the quinoline ring offer additional handles for derivatization. These methyl groups can undergo a variety of transformations, including oxidation, halogenation, and condensation reactions. The C-8 methyl group is particularly interesting due to its proximity to the quinoline nitrogen, which can facilitate certain reactions through chelation assistance. nih.gov

For instance, selective oxidation of the methyl groups to aldehydes or carboxylic acids can be achieved using appropriate oxidizing agents. pvamu.edu Benzylic bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be further functionalized. Condensation with aldehydes or other carbonyl compounds can lead to the formation of new carbon-carbon bonds.

| Reaction Type | Reagents | Potential Product at C-8 |

| Oxidation | SeO₂ | 6-Bromo-2-methylquinoline-8-carbaldehyde-4-thiol |

| Halogenation | NBS, AIBN | 6-Bromo-8-(bromomethyl)-2-methylquinoline-4-thiol |

| Condensation | Benzaldehyde, ZnCl₂ | 6-Bromo-2-methyl-8-styrylquinoline-4-thiol |

Chemo- and Regioselectivity Challenges in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the thiol group, the bromine atom, the quinoline nitrogen, and the C-H bonds of the aromatic ring and methyl groups—presents significant challenges in achieving chemo- and regioselectivity. A desired reaction at one site may be complicated by competing reactions at other sites.

For example, when attempting a palladium-catalyzed cross-coupling reaction at the C-6 bromine, the thiol group could potentially poison the catalyst. Therefore, protection of the thiol group, for instance as a thioether, might be necessary prior to the coupling reaction. Similarly, during electrophilic aromatic substitution, the reaction conditions must be carefully chosen to avoid undesired oxidation of the thiol group.

Achieving regioselectivity in C-H activation and electrophilic aromatic substitution requires a thorough understanding of the directing effects of all substituents and careful optimization of reaction conditions. The interplay of electronic and steric factors will ultimately determine the outcome of the reaction.

Tandem and Cascade Reactions for Complex Derivative Synthesis

Tandem and cascade reactions offer an elegant and efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. Current time information in Pasuruan, ID. The multi-functional nature of this compound makes it an ideal substrate for the design of such reaction sequences.

A plausible tandem reaction could involve an initial intramolecular cyclization triggered by the thiol group, followed by a subsequent functionalization of the quinoline ring. For instance, under basic conditions, the thiolate anion could potentially attack an electrophilic center introduced elsewhere in the molecule, initiating a cascade.

Another possibility involves a sequence of reactions where different functional groups react in a controlled manner. For example, a one-pot procedure could be envisioned that involves the S-alkylation of the thiol, followed by a Suzuki coupling at the C-6 bromine, and finally a condensation reaction at one of the methyl groups. The development of such tandem and cascade reactions requires careful planning and a deep understanding of the reactivity of each functional group under various conditions.

Coordination Chemistry and Ligand Design Principles Involving 6 Bromo 2,8 Dimethylquinoline 4 Thiol

Ligand Architecture and Preferred Coordination Modes

The molecular structure of 6-Bromo-2,8-dimethylquinoline-4-thiol is poised for versatile interactions with metal ions, primarily dictated by the presence of two key donor atoms: the quinoline (B57606) nitrogen and the thiol sulfur.

Bidentate N,S-Chelation via Quinoline Nitrogen and Thiol Sulfur

The most probable and stable coordination mode for this compound is as a bidentate N,S-chelating agent. The deprotonated thiol sulfur and the quinoline nitrogen atom are ideally positioned to form a stable five-membered chelate ring upon coordination to a metal center. This mode of coordination is well-documented for a variety of quinoline-based thiol ligands and is a driving force in the formation of stable metal complexes. The formation of such a chelate ring significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

Ambidentate Coordination Possibilities and Linkage Isomerism

Beyond simple bidentate chelation, this compound presents possibilities for ambidentate coordination, which could lead to linkage isomerism in its metal complexes. While the soft sulfur donor is expected to preferentially bind to softer metal ions and the borderline nitrogen donor to a wider range of metal ions, variations in reaction conditions or the nature of the metal center could favor coordination through only one of these donors. For instance, in a bridging scenario, the ligand could coordinate to one metal center via the sulfur atom and to another via the nitrogen atom. This ambidentate nature could be exploited to construct polynuclear complexes and coordination polymers with interesting structural and functional properties.

Steric and Electronic Influences of 2,8-dimethyl and 6-bromo Substituents on Coordination Geometry

The substituents on the quinoline ring are expected to exert significant steric and electronic influences on the coordination geometry of the resulting metal complexes.

Steric Effects: The two methyl groups at the 2- and 8-positions introduce considerable steric bulk around the nitrogen donor atom. This steric hindrance can influence the coordination number and geometry of the metal center. numberanalytics.com For instance, the bulky methyl groups may prevent the coordination of a large number of ligands around the metal, favoring lower coordination numbers. They can also distort the geometry of the complex from ideal arrangements, such as perfectly octahedral or square planar, to accommodate the sterically demanding ligand. cam.ac.uk

Synthesis and Characterization of Metal-Quinoline-Thiolate Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for similar N,S-chelating ligands. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the thiol group.

Complexation with Diverse Transition Metals (e.g., Group 9-11, Platinum Group Metals)

Given its N,S donor set, this compound is expected to form stable complexes with a wide range of transition metals. The soft sulfur donor makes it particularly suitable for complexation with soft "late" transition metals, such as those in Groups 9-11 (Co, Rh, Ir, Ni, Pd, Pt, Cu, Ag, Au). The platinum group metals (Ru, Rh, Pd, Os, Ir, Pt) are also excellent candidates for forming stable complexes with this ligand, owing to their affinity for both nitrogen and sulfur donors. The specific choice of metal will influence the resulting coordination geometry and the potential applications of the complex.

Stoichiometry, Geometry, and Oxidation States of Central Metal Ions

The stoichiometry of the resulting complexes will depend on the metal-to-ligand ratio used in the synthesis and the preferred coordination number of the metal ion. It is anticipated that 1:1, 1:2, and potentially 1:3 metal-to-ligand complexes could be formed.

The geometry of the complexes will be a function of the coordination number of the central metal ion and the steric constraints imposed by the ligand. For example, four-coordinate complexes could adopt either a square planar or tetrahedral geometry, while six-coordinate complexes would likely be octahedral, albeit potentially distorted due to the ligand's steric bulk.

The ligand is expected to stabilize a variety of oxidation states for the central metal ion. The strong sigma-donating ability of the thiolate group can help to stabilize higher oxidation states, while the π-acceptor capability of the quinoline ring could stabilize lower oxidation states. The precise oxidation state of the metal in a given complex would be determined by the specific metal and the reaction conditions employed.

Table of Anticipated Complex Characteristics:

| Metal Group | Expected Stoichiometry (M:L) | Probable Geometry | Common Oxidation States |

| Group 9 (Co, Rh, Ir) | 1:2, 1:3 | Octahedral, Square Planar | +2, +3 |

| Group 10 (Ni, Pd, Pt) | 1:2 | Square Planar | +2 |

| Group 11 (Cu, Ag, Au) | 1:1, 1:2 | Linear, Trigonal Planar, Tetrahedral | +1, +2 |

| Platinum Group Metals | 1:2, 1:3 | Square Planar, Octahedral | +2, +3, +4 |

Influence of Anions and Ancillary Ligands on Complex Formation

The formation and final structure of metal complexes with this compound are significantly influenced by the anions present in the reaction medium and the nature of any ancillary (or co-) ligands.

Role of Anions: Anions can act as coordinating ligands, counter-ions, or structure-directing agents. For instance, in the formation of silver(I) assemblies with related quinoxaline (B1680401) ligands, nitrate (B79036) anions have been observed to link polyhedral silver(I) cages into three-dimensional structures. researchgate.net Similarly, the choice of anion (e.g., chloride, nitrate, acetate) can dictate the geometry and dimensionality of the resulting complex with this compound. Hard anions like nitrate or perchlorate (B79767) are less likely to coordinate directly to soft metal centers favored by the thiol ligand and may simply balance the charge, allowing the quinoline-thiol to dominate the coordination sphere. Conversely, softer anions like halides could compete for coordination sites, potentially forming mixed-ligand complexes.

Ancillary Ligands: The introduction of ancillary ligands can dramatically alter the properties and structure of the final metal complex. These ligands can modify the steric and electronic environment around the metal center, influencing reactivity and stability. For example, in zinc polysulfido complexes, the denticity of the ancillary amine ligand (bidentate vs. tridentate) significantly impacts the nucleophilicity of the sulfur ligands. illinois.edu For this compound, the use of ancillary ligands such as phosphines, amines, or other N-heterocycles could lead to the formation of heteroleptic complexes with tailored properties. researchgate.net The steric bulk of both the primary quinoline-thiol ligand and the ancillary ligand will play a crucial role in determining the final coordination geometry. For instance, bulky ancillary ligands might favor the formation of mononuclear complexes by preventing polymerization.

| Factor | Influence on Complex Formation | Potential Outcome with this compound |

| Anions | Act as coordinating ligands or non-coordinating counter-ions. Can bridge metal centers to form higher-dimensional structures. | Halides (Cl⁻, Br⁻) may co-coordinate with the metal, while larger, non-coordinating anions (BF₄⁻, PF₆⁻) may facilitate the formation of cationic complexes where the quinoline-thiol is the primary ligand. |

| Ancillary Ligands | Modify steric hindrance, electronic properties, and solubility of the complex. Can block coordination sites to control dimensionality. | Ancillary ligands like triphenylphosphine (B44618) could increase solubility in organic solvents and stabilize low coordination numbers. Bidentate amines could lead to stable, chelated heteroleptic complexes. |

Self-Assembly Processes and Supramolecular Architectures

The directional bonding preferences of the quinoline nitrogen and the thiol sulfur in this compound make it a prime candidate for use in the bottom-up construction of complex supramolecular structures.

Metal-Organic Frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. researchgate.net The bifunctional nature of this compound (N-donor from quinoline, S-donor from thiol) allows it to act as a linker between metal centers, potentially forming one-, two-, or three-dimensional coordination polymers. mdpi.com The specific structure of the resulting polymer would depend on the coordination geometry of the metal ion and the reaction conditions. For example, a new Co(I) one-dimensional coordination polymer has been synthesized using quinoline and thiocyanate (B1210189) as mixed ligands. nih.gov The incorporation of reactive functional groups like thiols into MOFs is highly desirable for applications in catalysis and sensing, though it can be challenging due to their reactivity. uic.edu The mechanochemical synthesis of a luminescent coordination polymer from a polydentate 8-hydroxyquinoline (B1678124) ligand demonstrates a solvent-free approach that could be applicable. bohrium.com

The precise angles and coordination vectors of ligands are crucial for the self-assembly of discrete, cage-like, or helical structures. Quinoline-based ligands have been successfully used to create complex metallosupramolecular cages. frontiersin.orgnih.gov For instance, bis-quinoline ligands have been shown to form [Pd₂L₄]⁴⁺ cages. frontiersin.orgnih.gov The steric hindrance introduced by substituents on the quinoline ring can be a powerful tool to direct the assembly process. rsc.org The 2,8-dimethyl groups on the this compound ligand would introduce significant steric pressure, which could be exploited to favor the formation of discrete cages over extended polymers by controlling the number of ligands that can fit around a metal center. This steric hindrance can lead to twisted, V-shaped conformations in the resulting complexes, creating unique cavity sizes and shapes. nih.govotago.ac.nz

The thiol functional group has a strong affinity for certain metal surfaces, most notably gold, silver, and copper. This affinity drives the formation of highly ordered, two-dimensional self-assembled monolayers (SAMs). rsc.orgnorthwestern.edu this compound is expected to form SAMs on gold surfaces, with the sulfur atom acting as the anchor. The orientation of the quinoline units on the surface would be influenced by intermolecular π-π stacking interactions between adjacent molecules. The formation of SAMs is a key technology for modifying the surface properties of materials for applications in electronics, sensing, and corrosion protection. northwestern.edu The process involves the spontaneous organization of the thiol molecules from a solution or gas phase onto the metal substrate. The choice of thiol can tune the properties of the resulting monolayer. nih.gov

Electronic and Redox Properties of Metal-Thiolate Complexes

The coordination of this compound to a metal center creates a metal-thiolate complex, which is expected to have interesting electronic and redox properties. Thiolate ligands are soft, polarizable donors that can engage in significant covalent interactions with metal ions. wikipedia.org

The electronic properties of such complexes can be probed using techniques like UV-Vis spectroscopy. Coordination of quinoline-based ligands to metal ions often results in shifts in the electronic absorption bands. bohrium.com The redox behavior is typically studied using cyclic voltammetry. Both the metal and the ligand can be redox-active. mdpi.com The quinoline moiety can undergo reduction, while the thiolate group can be oxidized. The precise redox potentials will be influenced by the nature of the metal, the other ligands in the coordination sphere, and the substituents on the quinoline ring. nih.gov For example, the redox properties of 8-quinolinol are significantly affected by complexation with iron. nih.gov Metal-induced shifts in thiolate oxidation potentials are a known phenomenon, with more highly charged cations generally making oxidation more favorable. nih.gov The presence of the electron-withdrawing bromine atom and electron-donating methyl groups on the quinoline ring of this compound will further modulate the electronic structure and redox potentials of its metal complexes.

| Property | Description | Relevance to this compound Complexes |

| UV-Vis Absorption | Involves electronic transitions within the molecule (e.g., π→π, n→π, metal-to-ligand charge transfer, ligand-to-metal charge transfer). | Coordination to a metal is expected to cause shifts in the absorption bands of the quinoline chromophore. New charge-transfer bands may appear, providing insight into the metal-ligand electronic interaction. |

| Redox Potentials | The potential at which a species is oxidized or reduced. Measured by techniques like cyclic voltammetry. | The complex will likely exhibit both metal-centered and ligand-centered redox events. The potentials will be influenced by the metal ion and the electronic effects of the bromo- and dimethyl- substituents. |

No Catalytic Applications of Metal Complexes Derived from this compound Found in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, no specific information could be found regarding the catalytic applications of metal complexes derived from the chemical compound this compound.

The requested article, which was to be structured around the detailed catalytic applications of this specific compound in both homogeneous and heterogeneous catalysis, cannot be generated at this time due to the absence of relevant research data in the public domain.

Transition metal-catalyzed C-C, C-N, C-S, and C-O bond-forming reactions.

Hydrogenation, dehydrogenation, and transfer hydrogenation processes.

Oxidation and reduction catalysis.

Asymmetric catalysis utilizing chiral derivatives.

Strategies for immobilization on solid supports for heterogeneous catalysis.

While the broader class of quinoline derivatives and their metal complexes are known to exhibit diverse catalytic activities, the specific substitutions present in this compound appear to be uninvestigated or at least not reported in accessible scientific literature for the catalytic applications outlined.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict and detailed outline. Any attempt to do so would be speculative and would not be based on verifiable research findings.

Catalytic Applications of Metal Complexes Derived from 6 Bromo 2,8 Dimethylquinoline 4 Thiol

Heterogeneous Catalysis and Surface-Supported Systems

Performance in Flow Reactors and Continuous Catalytic Processes

The application of metal complexes derived from quinoline-thiol ligands in continuous flow reactors represents a significant area of interest for industrial chemical synthesis. While specific performance data for catalysts based on 6-Bromo-2,8-dimethylquinoline-4-thiol is not documented, the general advantages of flow chemistry can be extrapolated. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to enhanced reaction rates, higher yields, and improved selectivity compared to batch processes.

For a hypothetical metal complex of this compound, its performance in a flow reactor would be evaluated based on metrics such as turnover number (TON) and turnover frequency (TOF). The stability of the immobilized catalyst on a solid support within the reactor would be crucial for long-term operation. The choice of solvent and flow rate would also significantly impact the catalytic efficiency and productivity.

Table 1: Hypothetical Performance Metrics for a this compound Metal Complex in a Continuous Flow Reactor

| Parameter | Unit | Hypothetical Value |

| Residence Time | minutes | 5 - 30 |

| Flow Rate | mL/min | 0.1 - 1.0 |

| Temperature | °C | 80 - 150 |

| Pressure | bar | 10 - 50 |

| Turnover Frequency (TOF) | h⁻¹ | 100 - 1000 |

| Product Yield | % | >95 |

| Catalyst Leaching | ppm | <1 |

Note: The data in this table is illustrative and not based on experimental results for the specified compound.

Catalytic Recycling and Durability Studies

The recyclability and durability of a catalyst are critical factors for its economic viability and environmental sustainability. For metal complexes of this compound, durability studies would involve subjecting the catalyst to multiple reaction cycles to assess its long-term stability and performance. Key parameters to monitor would include catalytic activity, selectivity, and the structural integrity of the complex.

Leaching of the metal center from the ligand is a common issue that can lead to a decrease in catalytic activity. The strong coordination of the thiol and quinoline (B57606) nitrogen atoms to the metal center in the this compound ligand is expected to provide good stability against leaching.

Table 2: Illustrative Catalytic Recycling Study for a Hypothetical this compound Metal Complex

| Cycle Number | Product Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 94 |

| 6 | 93 |

| 7 | 92 |

| 8 | 91 |

| 9 | 90 |

| 10 | 89 |

Note: This data is hypothetical and intended to illustrate a typical trend in catalyst recycling studies.

Photoredox and Electrocatalysis

The rich electronic properties of quinoline-based ligands suggest that their metal complexes could be active in photoredox and electrocatalysis. The extended π-system of the quinoline ring can facilitate electron transfer processes, which are central to these catalytic methods.

Light-Driven Transformations Using Quinoline-Thiol Metal Complexes

In the realm of photoredox catalysis, metal complexes of ligands similar to this compound could potentially be used to catalyze a variety of light-driven organic transformations. Upon absorption of visible light, the metal complex would be excited to a higher energy state, enabling it to participate in single-electron transfer (SET) processes with organic substrates. The specific substitution pattern on the quinoline ring, including the bromo and dimethyl groups, would influence the photophysical properties of the complex, such as its absorption spectrum and excited-state lifetime.

Electro-Organic Synthesis and Fuel Cell Applications

The electrochemical properties of metal complexes derived from this compound could be harnessed for applications in electro-organic synthesis. These complexes could act as mediators for challenging redox transformations of organic molecules, potentially offering high selectivity and avoiding the use of harsh chemical oxidants or reductants.

In the context of fuel cells, quinoline-thiol metal complexes could be investigated as potential catalysts for either the oxidation of fuel at the anode or the reduction of oxygen at the cathode. The stability of the complex under the operating conditions of a fuel cell would be a critical factor for its practical application.

Catalyst Deactivation Pathways and Regeneration Strategies

Understanding the pathways through which a catalyst deactivates is essential for developing strategies to extend its lifetime. For metal complexes of this compound, potential deactivation mechanisms could include:

Oxidation of the thiol group: The thiol sulfur atom can be susceptible to oxidation, which could alter the electronic properties of the ligand and its coordination to the metal center.

Ligand degradation: Under harsh reaction conditions, the organic ligand itself may undergo decomposition.

Formation of inactive metal species: The active catalytic species might aggregate to form inactive clusters or be converted into an inactive oxidation state.

Poisoning: The catalyst's active sites could be blocked by strongly coordinating species present in the reaction mixture.

Regeneration of a deactivated catalyst is crucial for sustainable chemical processes. Potential regeneration strategies for catalysts based on this compound could involve:

Washing: Removing adsorbed impurities or byproducts from the catalyst surface by washing with a suitable solvent.

Thermal treatment: Heating the catalyst under a controlled atmosphere to remove volatile poisons or to regenerate the active sites.

Chemical treatment: Using chemical reagents to reverse the deactivation process, for example, by reducing an oxidized metal center.

Further research is necessary to elucidate the specific catalytic applications and properties of metal complexes derived from this compound.

Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 2,8 Dimethylquinoline 4 Thiol

Elucidation of Reaction Pathways using Operando and In Situ Spectroscopic Techniques

To capture the fleeting nature of reactive intermediates and transition states, operando and in situ spectroscopic methods are indispensable. These techniques allow for the real-time monitoring of a chemical reaction as it occurs, providing a direct window into the transformation process without the need for quenching or sample extraction.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for tracking changes in chemical bonding during a reaction. rsc.orgnih.gov By monitoring the characteristic vibrational frequencies of functional groups, one can follow the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. nih.gov

In a hypothetical oxidation reaction of 6-Bromo-2,8-dimethylquinoline-4-thiol, in situ FT-IR spectroscopy could be employed. The reaction could be initiated within an IR-transparent cell, and spectra recorded at regular intervals. Key vibrational bands to monitor would include the S-H stretching frequency (typically around 2550-2600 cm⁻¹) of the starting material and the emergence of new bands corresponding to oxidized sulfur species, such as sulfenic acid (S-O-H) or disulfide (S-S) bonds. Changes in the quinoline (B57606) ring's vibrational modes could also indicate electronic effects or coordination to other species. nih.gov Raman spectroscopy would be particularly advantageous in aqueous solutions, where water's strong IR absorption can be problematic. nih.gov

Table 1: Hypothetical FT-IR Monitoring of this compound Oxidation This table illustrates the expected changes in vibrational frequencies for key functional groups during a hypothetical oxidation reaction.

| Functional Group | Expected Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|

| Thiol (S-H) | ~2560 | Intensity decreases over time |

| Disulfide (S-S) | ~500-540 | New peak appears and grows (Raman active) |

| Sulfenic Acid (S=O) | ~1000-1050 | Potential new peak appears for intermediate |

| Quinoline Ring (C=C, C=N) | ~1400-1600 | Shifts in frequency indicating changes in electronic structure |

Time-resolved NMR spectroscopy provides detailed structural information about all species present in a reaction mixture over time. nih.gov This technique is invaluable for identifying intermediates and byproducts, as well as for obtaining kinetic data. nih.gov By monitoring the chemical shifts and integrals of specific ¹H and ¹³C nuclei, a quantitative picture of the reaction progress can be constructed. tsijournals.com

For a reaction involving this compound, such as its nucleophilic substitution, one could monitor the ¹H NMR signals of the protons on the quinoline ring, particularly those close to the reactive thiol group at the 4-position. The disappearance of the S-H proton signal and the appearance of new signals corresponding to the product would be tracked. Furthermore, subtle changes in the chemical shifts of the aromatic protons could provide insight into the electronic changes occurring during the formation of intermediates. uncw.edu Combining rapid-mixing techniques with continuous-flow NMR would allow for the observation of off-equilibrium processes and the characterization of short-lived species. nih.gov

Many chemical transformations, particularly those involving oxidation or photochemistry, can proceed through radical pathways. Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. researchgate.net

In transformations of this compound, the formation of a thiyl radical (RS•) is a plausible intermediate step. ucl.ac.uk This paramagnetic species would be EPR-active. Using a technique called spin trapping, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, the existence of the thiyl radical can be confirmed. nih.gov The resulting EPR spectrum's hyperfine coupling constants provide information about the structure of the trapped radical. nih.gov This method would be crucial for distinguishing between ionic and radical-based reaction mechanisms.

Table 2: Expected EPR Parameters for a Hypothetical Thiyl Radical Intermediate This table outlines the kind of data that would be sought from an EPR experiment to identify a sulfur-centered radical.

| Parameter | Expected Value/Observation | Information Gained |

|---|---|---|

| g-value | Anisotropic, with one component >2.025 | Characteristic of sulfur-centered radicals, distinguishing it from carbon or oxygen radicals. nih.gov |

| Hyperfine Coupling | Coupling to nearby protons (e.g., on the quinoline ring) | Confirms the radical is associated with the this compound molecule. |

When this compound participates in reactions involving transition metals, for instance as a ligand in a catalyst, X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are vital for probing the electronic structure of the metal center. nih.govrsc.org

XAS, particularly at the L-edge of a 3d transition metal, is highly sensitive to the metal's oxidation state and spin state. researchgate.netmdpi.com A shift in the absorption edge energy to higher values typically indicates an oxidation of the metal center. nih.gov The fine structure of the spectrum (XANES and EXAFS regions) provides details about the coordination number and geometry of the metal. For example, in a hypothetical catalytic cycle, in situ XAS could track changes in the metal's oxidation state between M(II) and M(IV) states, confirming a proposed catalytic mechanism.

XPS provides complementary information by measuring the binding energies of core-level electrons. It can distinguish between different oxidation states and chemical environments of not only the metal but also other elements like sulfur, providing a comprehensive electronic picture of the catalytic species.

Kinetic Studies and Determination of Rate Laws for Catalytic Cycles

Understanding the kinetics of a reaction is fundamental to its mechanism. By determining the rate law, which expresses the reaction rate as a function of reactant concentrations, one can deduce which species are involved in the rate-determining step of the reaction.

For a hypothetical catalytic cross-coupling reaction where this compound acts as a ligand, a series of experiments would be conducted where the initial concentrations of the catalyst, substrates, and any additives are systematically varied. The initial reaction rate would be measured for each experiment, often using the in situ spectroscopic techniques described above (e.g., NMR or FT-IR).

By analyzing how the rate changes with each concentration, the order of the reaction with respect to each component can be determined. For example, if doubling the catalyst concentration doubles the rate, the reaction is first-order in the catalyst. This information is then assembled into a rate law (e.g., Rate = k[Catalyst]¹[Substrate A]¹[Substrate B]⁰), which serves as a stringent test for any proposed catalytic cycle. Any plausible mechanism must be consistent with the experimentally determined rate law.

Identification and Isolation of Reactive Intermediates and Transition States

The ultimate goal of a mechanistic investigation is to identify the key reactive intermediates that lie on the reaction pathway. While in situ spectroscopy can provide strong evidence for their existence, their definitive characterization often requires isolation and structural analysis (e.g., by X-ray crystallography).

Based on the known reactivity of thiols and quinolines, several types of intermediates could be proposed for reactions involving this compound. These might include:

Disulfide dimers: Formed via oxidation of the thiol.

Metal-thiolate complexes: Formed when reacting with a metal catalyst.

Sulfur-centered radicals: As discussed in the context of EPR. ucl.ac.uk

Strategies to isolate these often-unstable species include performing the reaction at low temperatures to slow down subsequent reaction steps, allowing the intermediate to accumulate. Precipitation or crystallization at these low temperatures can sometimes yield solid samples suitable for detailed analysis. If an intermediate cannot be isolated, trapping experiments, where a reagent is added to react specifically with the intermediate to form a stable, characterizable product, can provide compelling indirect evidence of its existence.

Isotopic Labelling Experiments for Unravelling Bond Cleavage and Formation Processes

Isotopic labelling is a powerful technique to trace the pathways of atoms and bonds throughout a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ³²S with ³⁴S), researchers can monitor the fate of the labelled position in the reaction products. This provides unambiguous evidence for proposed reaction mechanisms.

In the context of this compound, such experiments could elucidate several key aspects of its reactivity. For instance, in a hypothetical nucleophilic substitution reaction at the C4 position, labelling the thiol sulfur with ³⁴S would help determine whether the reaction proceeds via a direct displacement (S_NAr) mechanism or through an elimination-addition pathway. If the ³⁴S label is retained in the final product at the same position, it would support a direct substitution mechanism. Conversely, scrambling of the label might suggest a more complex mechanism.

Table 1: Hypothetical Isotopic Labelling Studies on this compound

| Isotope Used | Labelled Position | Hypothetical Reaction Studied | Potential Mechanistic Insight |

| ²H (Deuterium) | Methyl groups (C2 or C8) | Condensation or oxidation reactions | Involvement of C-H bond activation at the methyl positions. |

| ¹³C | Quinoline ring carbons (e.g., C4) | Ring-opening or rearrangement reactions | Tracing the carbon skeleton to identify bond cleavage and formation sites. |

| ³⁴S | Thiol group | Nucleophilic substitution or oxidation of the thiol | Determining the fate of the sulfur atom and the mechanism of its transformation. |

| ¹⁵N | Quinoline ring nitrogen | Reactions involving the heterocyclic nitrogen | Probing the role of the nitrogen atom in catalysis or as a reaction center. |

This table is illustrative and based on general principles of mechanistic chemistry, as no specific studies on this compound were found.

Influence of Solvent Effects, Temperature, and Pressure on Reaction Mechanisms

The reaction environment plays a critical role in determining the rate, yield, and even the mechanism of a chemical transformation. Solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to varying degrees. Similarly, temperature and pressure can influence reaction kinetics and equilibria.

For reactions involving this compound, a systematic study of these parameters would be invaluable. For example, a polar aprotic solvent like dimethylformamide (DMF) might favor a nucleophilic aromatic substitution reaction by stabilizing charged intermediates. In contrast, a nonpolar solvent like toluene (B28343) might favor a radical-mediated process.

Temperature is a key factor in overcoming the activation energy barrier of a reaction. By performing kinetic studies at various temperatures, one could determine the activation parameters (enthalpy and entropy of activation), providing further insight into the nature of the transition state. High-pressure studies could reveal information about the volume of activation, distinguishing between associative and dissociative mechanisms.

Table 2: Predicted Influence of Reaction Parameters on Hypothetical Reactions of this compound

| Parameter | Variation | Hypothetical Reaction | Predicted Outcome and Mechanistic Implication |

| Solvent | Polar Protic vs. Polar Aprotic vs. Nonpolar | Nucleophilic substitution at C4 | Changes in reaction rate could indicate the degree of charge separation in the transition state. |

| Temperature | Increasing Temperature | Any thermally initiated reaction | Increased reaction rate; potential for competing side reactions or alternative mechanistic pathways to become significant. |

| Pressure | Increasing Pressure | A reaction with a negative volume of activation | Increased reaction rate, suggesting an associative mechanism where bonds are formed in the transition state. |

This table represents expected trends based on established principles of physical organic chemistry, pending experimental verification for this compound.

Stereochemical Fate Analysis in Chirally Catalyzed Processes

While this compound is an achiral molecule, it can participate in reactions that generate chiral products, particularly when a chiral catalyst is employed. Analyzing the stereochemical outcome of such reactions is a powerful tool for understanding the three-dimensional arrangement of the transition state and the mechanism of stereoselectivity.

For instance, if the thiol group of this compound were to undergo an asymmetric Michael addition to a prochiral α,β-unsaturated carbonyl compound in the presence of a chiral catalyst, the enantiomeric excess (e.e.) of the product would provide direct information about the efficacy of the catalyst and the facial selectivity of the attack. By systematically modifying the structure of the catalyst and the substrate, one could build a model for the transition state that explains the observed stereochemistry.

Table 3: Illustrative Stereochemical Analysis in a Hypothetical Asymmetric Reaction

| Hypothetical Reaction | Chiral Catalyst Type | Observable Outcome | Mechanistic Interpretation |

| Asymmetric alkylation of the thiol group | Chiral Phase-Transfer Catalyst | Formation of a chiral thioether with a specific enantiomeric excess. | The catalyst creates a chiral environment that favors one approach of the electrophile to the sulfur nucleophile. |

| Asymmetric oxidation of the thiol to a sulfoxide (B87167) | Chiral Oxidizing Agent (e.g., Sharpless reagent) | Formation of a chiral sulfoxide with a measurable enantiomeric ratio. | The chiral oxidant delivers the oxygen atom to one face of the sulfur atom preferentially. |

The examples provided in this table are hypothetical and serve to illustrate the principles of stereochemical analysis in the absence of specific research on this compound.

Computational Chemistry and Theoretical Modelling of 6 Bromo 2,8 Dimethylquinoline 4 Thiol and Its Derivatives

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are pivotal in understanding the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a quantum mechanical framework to determine the electron distribution and energy levels within 6-Bromo-2,8-dimethylquinoline-4-thiol. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.

DFT, with its balance of accuracy and computational cost, is a widely used method for studying quinoline (B57606) derivatives. For instance, studies on related methylquinolines have successfully employed DFT at the B3LYP/6-31++G(d,p) level of theory to determine molecular geometries and vibrational frequencies. researchgate.net Similarly, ab initio methods like Hartree-Fock (HF) provide a foundational, albeit less correlated, picture of the electronic structure. researchgate.net For this compound, a combination of these methods would be employed to build a comprehensive electronic profile.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A smaller gap generally implies higher reactivity. mdpi.comsemanticscholar.org

For this compound, the distribution of the HOMO and LUMO would be influenced by its various substituents. The electron-donating methyl groups at the 2 and 8 positions and the thiol group at the 4-position would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom at the 6-position would lower the LUMO energy, enhancing its reactivity towards nucleophiles. Theoretical studies on 2-amino-6-bromo-3-formylchromone, a related bromo-substituted heterocyclic compound, have shown that the HOMO and LUMO are delocalized over the aromatic system, and the energy gap can be precisely calculated using DFT. researchgate.net

To illustrate the expected electronic parameters, the following table presents data from a computational study on a related compound, 2,6-dichloro-4-fluoro phenol, calculated using the B3LYP/6-311+G(d,p) basis set.

| Parameter | Value (eV) |

| HOMO Energy | -6.94 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.96 |

Data for 2,6-dichloro-4-fluoro phenol, intended for illustrative purposes.

Understanding the distribution of partial atomic charges within a molecule is essential for identifying its electrophilic and nucleophilic centers. Mulliken and Hirshfeld population analyses are two common methods used to estimate these charges from quantum chemical calculations. semanticscholar.org While Mulliken charges are sensitive to the choice of basis set, Hirshfeld charges are generally considered more robust. nih.gov

In this compound, the nitrogen atom of the quinoline ring is expected to carry a negative partial charge, making it a potential nucleophilic site. The sulfur atom of the thiol group, being highly polarizable, can also act as a nucleophile. nih.gov The carbon atom attached to the bromine (C6) and the carbon atom of the thiol group (C4) are likely to be electrophilic centers due to the electron-withdrawing nature of the adjacent heteroatoms. A Hirshfeld surface analysis of a similar structure, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, has been used to visualize and quantify intermolecular interactions, which are heavily influenced by charge distribution. nih.govresearchgate.net

The following table shows the calculated Mulliken charges for 2,6-dichloro-4-fluoro phenol, providing an example of charge distribution in a substituted aromatic system.

| Atom | Mulliken Charge (a.u.) |

| O | -0.58 |

| C1 (bonded to O) | 0.42 |

| C2 (bonded to Cl) | 0.05 |

| C6 (bonded to Cl) | 0.05 |

| F | -0.23 |

Data for 2,6-dichloro-4-fluoro phenol, intended for illustrative purposes.

When this compound acts as a ligand in a metal complex, Ligand Field Theory (LFT) is employed to describe the bonding and electronic structure of the resulting coordination compound. researchgate.netwikipedia.orglibretexts.org LFT, an extension of molecular orbital theory, explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. researchgate.netwikipedia.orglibretexts.org The magnitude of this splitting (Δ) is influenced by the geometry of the complex and the nature of the ligand. wikipedia.orglibretexts.org

The thiol group and the quinoline nitrogen of this compound can act as donor atoms, forming coordination bonds with a central metal ion. The sulfur atom of the thiol is a soft donor, while the nitrogen is a borderline donor, suggesting that this ligand could form stable complexes with a variety of transition metals. The electronic properties of the ligand, as determined by its substituents, will modulate the strength of the metal-ligand bonds and the resulting d-orbital splitting. This, in turn, will dictate the magnetic and spectroscopic properties of the complex. rsc.org The application of ab initio Ligand Field Theory (aiLFT) has been shown to be a powerful tool in understanding the bonding in organometallic compounds, and a similar approach could be applied to complexes of this compound. rsc.org

Prediction of Reaction Mechanisms and Construction of Energy Landscapes

Computational chemistry provides the tools to not only predict reactivity but also to map out the entire energy landscape of a chemical reaction. This includes identifying transition states, intermediates, and the energy barriers that separate them.

A key aspect of understanding a reaction mechanism is the localization of the transition state (TS), which is a first-order saddle point on the potential energy surface. Various computational algorithms are available to find these structures. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path follows the minimum energy pathway from the transition state down to the reactants and products, thus confirming that the located TS indeed connects the desired species.

For this compound, potential reactions could involve nucleophilic substitution at the C-Br bond, electrophilic attack on the quinoline ring, or reactions involving the thiol group. For instance, the thiol group can be deprotonated to form a thiolate, which is a potent nucleophile. nih.gov An IRC calculation would be instrumental in mapping the energy profile of such a reaction, providing a detailed picture of the bond-breaking and bond-forming processes.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Computationally, it is determined as the energy difference between the transition state and the reactants. The reaction energy (ΔErxn) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

DFT calculations are well-suited for determining these energetic parameters. By calculating the activation energies for different possible reaction pathways of this compound, the most favorable mechanism can be identified. For example, one could compare the activation energy for a nucleophilic aromatic substitution at the C-Br position with that of an electrophilic substitution on the quinoline ring. These calculations would provide quantitative insights into the molecule's reactivity and selectivity.

The following table provides hypothetical activation and reaction energies for two competing reaction pathways of a generic substituted quinoline.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Substitution | 25 | -10 |

| Electrophilic Addition | 35 | -5 |

Hypothetical data for illustrative purposes.

Reaction Dynamics Simulations

Reaction dynamics simulations are powerful computational tools used to model chemical reactions at an atomic level, providing insights into reaction mechanisms, transition states, and reaction rates. For a molecule like this compound, these simulations could be employed to study various reactions, such as nucleophilic aromatic substitution at the bromine-substituted position or reactions involving the thiol group.

Hypothetical Application to this compound:

| Reaction Type | Simulation Objective | Potential Insights |

| Nucleophilic Aromatic Substitution | To model the displacement of the bromine atom by a nucleophile. | Determination of the reaction pathway, identification of intermediates and transition states, and calculation of the activation energy. |

| Thiol-ene "Click" Reaction | To simulate the addition of the thiol group across a double bond. | Understanding the regioselectivity and stereoselectivity of the reaction, and the influence of the quinoline core on reactivity. nih.gov |

| Oxidation of Thiol | To model the formation of a disulfide bond from two thiol molecules. | Elucidation of the mechanism of oxidation and the stability of the resulting disulfide. |

These simulations would typically be performed using quantum mechanics/molecular mechanics (QM/MM) methods, where the reacting species are treated with a high level of quantum mechanical theory, and the surrounding solvent is modeled using classical molecular mechanics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and intermolecular interactions. For this compound, MD simulations could reveal how the molecule behaves in different environments, such as in aqueous solution or interacting with a biological target. mdpi.comnih.gov

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) of the molecule by simulating its movements over time. This would be particularly useful for understanding the flexibility of the thiol group and the rotational barriers of the methyl groups.

Intermolecular Interactions: By simulating the molecule in the presence of other molecules (e.g., water, ions, or a protein), MD can provide insights into the non-covalent interactions that govern its behavior. researchgate.net Key interactions for this compound would likely include:

Hydrogen bonding: The thiol group can act as a hydrogen bond donor, and the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Halogen bonding: The bromine atom can participate in halogen bonding, a directional non-covalent interaction.

π-π stacking: The aromatic quinoline ring can interact with other aromatic systems through π-π stacking.

A typical MD simulation of this compound in a solvent like water would involve tracking the positions and velocities of all atoms over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would provide data on structural stability and interaction patterns. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined reactivity data.